Cannabidiolic Acid D9
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Overview
Description
Cannabidiolic Acid D9 is a naturally occurring compound found in the cannabis plant. It is the acidic precursor to cannabidiol, a well-known non-psychoactive cannabinoid. This compound is gaining attention for its potential therapeutic benefits, including anti-inflammatory, anti-nausea, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabidiolic Acid D9 can be synthesized through the decarboxylation of cannabidiolic acid. This process involves heating cannabidiolic acid to temperatures between 110°C and 130°C for 5 to 60 minutes . The decarboxylation process removes a carboxyl group, converting cannabidiolic acid into cannabidiol .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cannabidiolic acid from cannabis plants, followed by decarboxylation. The extraction process often uses solvents like ethanol or supercritical carbon dioxide to isolate cannabidiolic acid from the plant material .
Chemical Reactions Analysis
Types of Reactions
Cannabidiolic Acid D9 undergoes several types of chemical reactions, including:
Decarboxylation: Converts cannabidiolic acid into cannabidiol by removing a carboxyl group.
Oxidation: This compound can be oxidized to form various oxidative products.
Isomerization: Under certain conditions, this compound can isomerize into other cannabinoids.
Common Reagents and Conditions
Heat: Used in decarboxylation reactions to convert cannabidiolic acid into cannabidiol.
Oxidizing Agents: Used in oxidation reactions to produce oxidative products.
Major Products Formed
Cannabidiol: The primary product formed from the decarboxylation of this compound.
Oxidative Products: Various oxidative products can be formed through oxidation reactions.
Scientific Research Applications
Cannabidiolic Acid D9 has a wide range of scientific research applications:
Mechanism of Action
Cannabidiolic Acid D9 exerts its effects through multiple molecular targets and pathways:
Serotonin Receptors: Binds to 5-HT1a receptors, producing antiemetic effects.
Cyclooxygenase-2 (COX-2): Acts as a selective inhibitor of the pro-inflammatory enzyme COX-2.
Transient Receptor Potential (TRP) Channels: Interacts with TRP channels, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Cannabidiolic Acid D9 is similar to other cannabinoids but has unique properties:
Cannabidiolic Acid: The acidic precursor to cannabidiol, similar in structure but different in its effects.
Tetrahydrocannabinolic Acid: Another acidic cannabinoid precursor, but it converts to the psychoactive tetrahydrocannabinol.
Cannabigerolic Acid: The parent cannabinoid from which this compound is derived.
This compound stands out due to its non-psychoactive nature and potential therapeutic benefits, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzoic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
WVOLTBSCXRRQFR-KJCIOKHYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
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